L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine
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Overview
Description
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is a peptide composed of eight amino acids. This compound is known for its potential biological activities and applications in various scientific fields. The molecular formula of this peptide is C77H107N17O16, and it has a significant molecular weight of 1526.806 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-prolyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosyl-L-prolyl-L-arginyl-L-threonine: Another peptide with a similar sequence but different amino acid composition.
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with additional amino acids and different functional properties.
Uniqueness
L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural conformation and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents .
Properties
CAS No. |
919089-93-3 |
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Molecular Formula |
C42H60N8O11 |
Molecular Weight |
853.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C42H60N8O11/c1-24(51)34(47-37(55)30(12-6-7-19-43)45-36(54)29(44)22-27-15-17-28(53)18-16-27)39(57)46-31(23-26-10-4-3-5-11-26)40(58)50-21-9-14-33(50)41(59)49-20-8-13-32(49)38(56)48-35(25(2)52)42(60)61/h3-5,10-11,15-18,24-25,29-35,51-53H,6-9,12-14,19-23,43-44H2,1-2H3,(H,45,54)(H,46,57)(H,47,55)(H,48,56)(H,60,61)/t24-,25-,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
PMADQFUXASKRKS-GQJVUCCPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
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